molecular formula C25H28N4O4S2 B2954712 ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate CAS No. 1788532-69-3

ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate

Cat. No.: B2954712
CAS No.: 1788532-69-3
M. Wt: 512.64
InChI Key: RVFMBDGDEMAKSC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidin-4-one core linked to a piperidine-1-carboxylate moiety via a thioether bridge. The thienopyrimidine scaffold is substituted with a 3,4-dihydroquinoline group through a ketone-containing ethyl chain. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors associated with inflammation or metabolic disorders. The ethyl carboxylate group enhances solubility, while the sulfur atom in the thioether linkage may influence metabolic stability and binding affinity .

Properties

IUPAC Name

ethyl 4-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S2/c1-2-33-25(32)27-13-9-18(10-14-27)29-23(31)22-19(11-15-34-22)26-24(29)35-16-21(30)28-12-5-7-17-6-3-4-8-20(17)28/h3-4,6,8,11,15,18H,2,5,7,9-10,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFMBDGDEMAKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate (CAS No. 1788532-69-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's chemical properties, biological mechanisms, and relevant research findings.

The compound has the following characteristics:

  • Molecular Formula : C25H28N4O4S2
  • Molecular Weight : 512.6 g/mol
  • Structure : The compound features a complex structure incorporating a piperidine ring, thieno[3,2-d]pyrimidine moiety, and a dihydroquinoline unit.

Biological Activity

Research on the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of quinoline and thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. One study reported that related thieno[3,2-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells (IC50 = 6.2 μM) and breast cancer cells (IC50 = 27.3 μM) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : It is suggested that the compound can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies indicate that similar compounds possess antioxidant properties that protect cells from oxidative stress.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Case Study 1 : A related thieno[3,2-d]pyrimidine derivative was tested for its anticancer properties and exhibited significant inhibition of tumor growth in xenograft models.
    CompoundIC50 (μM)Cancer Type
    Compound A6.0Colon
    Compound B27.0Breast
  • Case Study 2 : Research on a quinoline derivative indicated its ability to induce apoptosis in leukemia cell lines through caspase activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in (1) heterocyclic cores, (2) substituents on the piperidine ring, and (3) linker groups. Below is a comparative analysis supported by synthetic and pharmacological data from the evidence.

Structural and Functional Comparison Table

Compound Class Core Structure Piperidine Substituent Linker Group Key Bioactivity/Application Reference(s)
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-(3,4-Dihydroquinolinyl) Thioether-oxoethyl Potential enzyme/receptor modulation
Pyridopyrimidinone derivatives Pyrido[3,4-d]pyrimidin-4-one 4-(4-Fluorophenyl) or 4-(3,4-Dichlorobenzyl) Ethyl-pyrazole Kinase inhibition (e.g., anticancer)
Thienopyrimidine MCHR1 antagonists Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl or methoxyphenoxy Oxy-cyclopropylethyl Melanin-concentrating hormone receptor antagonism (obesity/diabetes)
Piperidine carboxylate derivatives Pyrido[1,2-a]pyrimidin-4-one Unsubstituted or aryl groups Carbonyl Structural intermediates

Key Findings from Comparative Analysis

  • Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., CAS 448229-93-4) lack the thioether linkage, resulting in reduced metabolic stability but higher aqueous solubility .
  • Substituent Effects: The 3,4-dihydroquinoline group in the target compound may enhance binding to aromatic receptor pockets, similar to 4-chlorophenyl substituents in MCHR1 antagonists . Piperidine rings substituted with 4-fluorophenyl () or 3,4-dichlorobenzyl () groups show improved kinase inhibitory activity but may increase toxicity risks .
  • Linker Group Impact :

    • The thioether-oxoethyl linker in the target compound provides flexibility and redox stability compared to rigid carbonyl or pyrazole linkers in analogs .

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